molecular formula C14H10FIO B1345428 3'-Fluoro-2-iodo-4'-methylbenzophenone CAS No. 951886-27-4

3'-Fluoro-2-iodo-4'-methylbenzophenone

Cat. No.: B1345428
CAS No.: 951886-27-4
M. Wt: 340.13 g/mol
InChI Key: YZMBEXCFRQVRSH-UHFFFAOYSA-N
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Description

Contextual Significance of Substituted Benzophenone (B1666685) Frameworks in Modern Organic Chemistry

The benzophenone scaffold, characterized by two phenyl rings attached to a central carbonyl group, is a ubiquitous and versatile framework in organic chemistry. researchgate.net Its derivatives are found in a wide array of natural products and are integral to numerous synthetic applications. googleapis.com In medicinal chemistry, the benzophenone core is a common feature in pharmacologically active molecules, exhibiting a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. googleapis.com Furthermore, substituted benzophenones are crucial as photoinitiators in polymer chemistry and as building blocks in the synthesis of more complex organic structures. googleapis.com The ability to introduce various substituents onto the phenyl rings allows chemists to modulate the molecule's properties for specific applications.

Strategic Importance of Fluorine and Iodine Incorporations in Aromatic Systems for Chemical Research

The introduction of fluorine and iodine atoms into aromatic systems is a strategic decision in chemical synthesis and drug design, with each halogen imparting distinct and valuable properties.

Fluorine: The incorporation of fluorine atoms into organic molecules can profoundly influence their chemical and physical properties. beilstein-journals.org Due to fluorine's high electronegativity and small size, its substitution can alter a molecule's metabolic stability, binding affinity to biological targets, and membrane permeability. beilstein-journals.org In medicinal chemistry, the strategic placement of fluorine is a common tactic to enhance the efficacy and pharmacokinetic profile of drug candidates. beilstein-journals.org

Iodine: The iodine substituent, in contrast, is prized for its utility as a versatile synthetic handle. The carbon-iodine bond is relatively weak, making iodinated aromatic compounds excellent substrates for a variety of cross-coupling reactions. libretexts.org Notably, reactions like the Suzuki-Miyaura coupling, which forms carbon-carbon bonds, frequently employ iodoarenes as starting materials. libretexts.orgresearchgate.net This reactivity makes iodinated compounds valuable intermediates in the construction of complex molecular architectures.

Delineation of Research Gaps and Opportunities Pertaining to 3'-Fluoro-2-iodo-4'-methylbenzophenone

A comprehensive review of the scientific literature reveals a significant research gap concerning this compound. While the compound is commercially available from suppliers and its basic chemical information is documented, there is a notable absence of published research detailing its synthesis, characterization, or application. chemdict.com This lack of specific data presents a clear opportunity for investigation.

The unique combination of a fluorine atom, an iodine atom, and a methyl group on the benzophenone core suggests several avenues for exploration. The presence of the iodo group at the 2-position makes it a prime candidate for use in transition-metal-catalyzed cross-coupling reactions to synthesize novel, sterically hindered biaryl compounds. The fluorine and methyl groups on the other ring are likely to influence the electronic properties and conformational preferences of these potential products, which could be of interest in materials science or as new pharmaceutical scaffolds. Further research is warranted to synthesize this compound, fully characterize its physical and chemical properties, and explore its utility as a building block in organic synthesis.

Chemical Compound Information

Compound Name
This compound
(3-fluoro-4-methylphenyl)(2-iodophenyl)methanone
2-iodobenzoyl chloride
3-fluoro-4-methyltoluene
3-fluoro-4-methylphenylmagnesium bromide
2-iodobenzaldehyde

Interactive Data Table: Properties of this compound

PropertyValueSource
CAS Number 951886-27-4 chemdict.com
Molecular Formula C₁₄H₁₀FIO cymitquimica.com
Molecular Weight 340.13 g/mol cymitquimica.com
Purity >95% cymitquimica.com
IUPAC Name (3-fluoro-4-methylphenyl)(2-iodophenyl)methanone-

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3-fluoro-4-methylphenyl)-(2-iodophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10FIO/c1-9-6-7-10(8-12(9)15)14(17)11-4-2-3-5-13(11)16/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZMBEXCFRQVRSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)C2=CC=CC=C2I)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10FIO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301238518
Record name (3-Fluoro-4-methylphenyl)(2-iodophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301238518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

340.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

951886-27-4
Record name (3-Fluoro-4-methylphenyl)(2-iodophenyl)methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=951886-27-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3-Fluoro-4-methylphenyl)(2-iodophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301238518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 3 Fluoro 2 Iodo 4 Methylbenzophenone

Established Synthetic Strategies for Benzophenone (B1666685) Derivatives and Related Halogenated Analogs

The construction of a polysubstituted benzophenone framework, such as that of 3'-Fluoro-2-iodo-4'-methylbenzophenone, relies on a foundational understanding of reactions that form aryl ketones and introduce specific halogen substituents with high regiochemical control.

Friedel-Crafts Acylation Approaches for Aryl Ketone Construction

The Friedel-Crafts acylation is a cornerstone of aryl ketone synthesis, involving the electrophilic aromatic substitution of an aromatic ring with an acyl group, typically from an acyl halide or anhydride. pearson.commasterorganicchemistry.com The reaction is mediated by a Lewis acid catalyst, such as aluminum chloride (AlCl₃), which activates the acylating agent to generate a highly electrophilic acylium ion. masterorganicchemistry.comyoutube.com

For the synthesis of this compound, two primary Friedel-Crafts disconnections are conceivable:

Reaction of 2-iodobenzoyl chloride with 3-fluoro-4-methyltoluene.

Reaction of 3-fluoro-4-methylbenzoyl chloride with iodobenzene.

A significant challenge in this approach is controlling the regioselectivity. The directing effects of the substituents on both the arene and the benzoyl chloride influence the position of the acylation and can lead to mixtures of isomers. For instance, the benzoylation of chlorobenzene (B131634) is known to yield a mixture of ortho-, meta-, and para-chlorobenzophenones, with the para isomer being predominant. rsc.org The interplay between the activating methyl group and the deactivating, ortho-, para-directing fluoro group in 3-fluoro-4-methyltoluene would require careful optimization of reaction conditions (solvent, temperature, catalyst) to favor the desired isomer. rsc.orgmdpi.com

ReactantsCatalystKey FindingsReference(s)
Benzene (B151609) + Benzoyl ChlorideAlCl₃Standard method for preparing the parent benzophenone. pearson.com
Chlorobenzene + Benzoyl ChlorideAlCl₃Produces a mixture of isomers: 84–97% para, 3–12% ortho, 0.1–4% meta. rsc.org
Toluene + Substituted Benzoyl ChloridesAlCl₃A common route for synthesizing substituted benzophenones. mdpi.com
1,3,5-Trimethoxybenzene + Substituted Benzoyl ChloridesAlCl₃Used to synthesize benzophenones with specific substitution patterns for biological studies. nih.gov

Exploration of Nucleophilic Aromatic Substitution Routes for Fluorinated Benzophenones

Nucleophilic aromatic substitution (SNAr) provides an alternative strategy, particularly for the synthesis of fluorinated aromatics. This reaction involves the attack of a nucleophile on an aromatic ring that is rendered electron-deficient by the presence of strong electron-withdrawing groups (such as nitro or carbonyl groups) positioned ortho or para to a suitable leaving group (like a halide). masterorganicchemistry.comwikipedia.org

The carbonyl group in a benzophenone structure can activate the aromatic rings towards nucleophilic attack. Fluorine, despite the high strength of the C-F bond, can be an excellent leaving group in SNAr reactions because the rate-determining step is the initial nucleophilic attack, which is accelerated by fluorine's high electronegativity. masterorganicchemistry.com A synthetic strategy could involve a precursor like bis(2,4,5-trifluorophenyl)methanone, which can undergo sequential and site-selective substitution of fluorine atoms with various nucleophiles to build complexity. nih.gov It is conceivable to synthesize a di- or tri-halogenated benzophenone and then selectively replace one of the halogens with a fluoride (B91410) ion (e.g., from KF) or another nucleophile. Modern advancements have even enabled SNAr on unactivated fluoroarenes through the use of organic photoredox catalysis. nih.gov

Regioselective Iodination and Fluorination Techniques in Substituted Aromatic Systems

Achieving the precise halogenation pattern of this compound necessitates highly regioselective methods for introducing iodine and fluorine onto an existing aromatic framework.

Regioselective Iodination: Electrophilic aromatic iodination is more challenging than chlorination or bromination due to the lower reactivity of iodine. nih.govacs.org Therefore, activating agents or specialized iodinating reagents are typically required. A common strategy involves the use of molecular iodine (I₂) in the presence of an oxidizing agent or a Lewis acid. Silver salts like Ag₂SO₄ can activate I₂, forming an electrophilic iodine species and insoluble silver iodide. nih.gov Other effective reagents include N-Iodosuccinimide (NIS) and 1,3-diiodo-5,5-dimethylhydantoin (B1295625) (DIH), often used with a catalytic amount of an acid like trifluoroacetic acid. organic-chemistry.org The regioselectivity is governed by the directing effects of the substituents already present on the ring. For the target molecule, introducing iodine at the 2-position of a benzophenone would require overcoming the steric hindrance from the adjacent carbonyl group and directing the electrophile to that specific location.

Regioselective Fluorination: Direct C-H fluorination of aromatic rings has historically been difficult. However, significant progress has been made using transition-metal catalysis. Palladium-catalyzed C-H fluorination, for example, can proceed with high regioselectivity by using a directing group on the substrate to guide the catalyst to a specific C-H bond. rsc.org Reagents like N-fluorobenzenesulfonimide (NFSI) serve as the electrophilic fluorine source in these transformations. While applying this to the target molecule would require a suitable directing group, it represents a powerful modern approach to installing fluorine with precision.

Halogenation TypeReagent(s)Catalyst/ActivatorSubstrate TypeKey FeatureReference(s)
Iodination I₂Silver Salts (e.g., Ag₂SO₄)Phenols, Anisoles, AnilinesGenerates electrophilic iodine species; high para-selectivity. nih.gov
Iodination N-Iodosuccinimide (NIS)Trifluoroacetic acid (cat.)Methoxy/methyl-substituted aromaticsMild conditions, short reaction times. organic-chemistry.org
Iodination N-Chlorosuccinimide (NCS) + NaIAcetic AcidElectron-rich aromaticsEfficient and highly regioselective. researchgate.net
Fluorination N-Fluorobenzenesulfonimide (NFSI)Pd(OAc)₂ / TFAArenes with N-heterocyclic directing groupsRegioselective ortho-monofluorination of C-H bonds. rsc.org
Fluorination N-Fluorobenzenesulfonimide (NFSI)ZrCl₄Arenes with directing groupsDirected C-H fluorination. rsc.org

Development and Optimization of Novel Synthetic Pathways for this compound

Modern synthetic chemistry emphasizes the development of pathways that are not only effective but also efficient, selective, and environmentally benign.

Application of Green Chemistry Principles in Atom-Economical Synthesis

Green chemistry aims to reduce or eliminate hazardous substances in the design and manufacture of chemical products. researchgate.net A key metric in this field is atom economy , which measures the efficiency of a reaction in converting the mass of reactants into the desired product. jocpr.com Reactions with high atom economy, such as addition reactions, are inherently less wasteful. acs.org

Traditional syntheses like the Friedel-Crafts acylation exhibit poor atom economy because they generate a stoichiometric amount of waste from the Lewis acid catalyst. In contrast, modern catalytic C-C bond-forming reactions represent a greener alternative for constructing the benzophenone core. For example, palladium-catalyzed carbonylative cross-coupling reactions, which couple an aryl halide with an organometallic reagent and carbon monoxide, can form the ketone with high atom economy. organic-chemistry.org Similarly, protocols that utilize photocatalysis can harness visible light as a renewable energy source, reducing the reliance on thermal energy. egrassbcollege.ac.in The use of environmentally benign solvents like water can further enhance the green credentials of a synthetic route. researchgate.net

Investigation of Catalytic Systems for Enhanced Selectivity and Efficiency

Catalysis is paramount for developing selective and efficient syntheses of complex molecules like this compound. Transition-metal catalysis, in particular, offers a vast toolkit for forming the necessary C-C and C-X (carbon-halogen) bonds.

For C-C Bond Formation (Ketone Synthesis):

Palladium Catalysis: A variety of palladium-catalyzed cross-coupling reactions are highly effective for synthesizing diaryl ketones. The Fukuyama coupling utilizes a thioester and an organozinc reagent, while other methods couple aryl halides with triarylbismuths or aldehydes with arylboronic acids under a carbon monoxide atmosphere. organic-chemistry.orgrsc.orgresearchgate.net These methods offer broad functional group tolerance and high yields. researcher.life

Nickel Catalysis: Nickel-based catalysts, often paired with photoredox systems, can mediate the coupling of acyl radicals with aryl halides to provide a diverse range of ketones in an atom-economical fashion. organic-chemistry.org

For C-I and C-F Bond Formation (Halogenation):

Catalytic Iodination: Gold(I) complexes and simple disulfides have been shown to catalyze the electrophilic iodination of activated aromatic compounds using reagents like NIS or DIH under mild conditions. organic-chemistry.org

Catalytic Fluorination: As mentioned previously, palladium and zirconium catalysts are effective for the directed C-H fluorination of aromatic systems, offering a level of regiochemical control that is difficult to achieve with classical methods. rsc.org

Synthetic GoalCatalytic SystemReaction TypeAdvantagesReference(s)
Aryl Ketone Construction Palladium / CopperCarbonylative Cross-CouplingHigh atom economy, good to excellent yields. organic-chemistry.org
Aryl Ketone Construction Palladium (phosphine-free)Fukuyama CouplingGood yields for unsymmetrical diaryl ketones. rsc.org
Aryl Ketone Construction Nickel / Photoredox CatalystAcyl Radical-Aryl Halide CouplingAtom-economical, eco-friendly, wide functional group tolerance. organic-chemistry.org
Aryl Ketone Construction Palladiumα-Arylation & C-C CleavageGood functional group compatibility, allows for gram-scale synthesis. researcher.life
Regioselective Fluorination Palladium(II) AcetateDirected C-H FluorinationHigh regioselectivity for ortho-fluorination. rsc.org
Regioselective Iodination Gold(I)Electrophilic IodinationMild conditions for electron-rich arenes. organic-chemistry.org

Purification and Isolation Techniques for High-Purity Compound Acquisition

Following the synthesis, the crude this compound product will likely contain unreacted starting materials, byproducts, and residual catalyst. Therefore, a meticulous purification process is essential to obtain the compound in high purity. A combination of techniques is often employed to achieve the desired level of purity.

Initially, an aqueous workup is typically performed to quench the reaction and remove the catalyst. The reaction mixture is carefully poured into a mixture of ice and concentrated hydrochloric acid to decompose the aluminum chloride complex. alfa-chemistry.com The organic layer is then separated, washed with a dilute base solution (e.g., sodium bicarbonate) to remove any acidic impurities, followed by a wash with brine. chemicalbook.com The organic solvent is then removed under reduced pressure to yield the crude product.

For the purification of the crude solid, two primary methods are highly effective: column chromatography and recrystallization.

Column Chromatography

Column chromatography is a versatile technique for separating components of a mixture based on their differential adsorption to a stationary phase. For substituted benzophenones, silica (B1680970) gel (300-400 mesh) is a commonly used stationary phase. google.com The separation is achieved by eluting the mixture through the column with a suitable mobile phase. A gradient of solvents, typically starting with a non-polar solvent and gradually increasing the polarity, is often effective. A common solvent system for benzophenone derivatives is a mixture of petroleum ether and ethyl acetate. google.com The fractions are collected and analyzed (e.g., by Thin Layer Chromatography) to identify those containing the pure product.

ParameterDescription
Stationary Phase Silica Gel (300-400 mesh) google.com
Mobile Phase (Eluent) Petroleum Ether : Ethyl Acetate (e.g., starting with 9:1, progressing to 5:1) google.com
Detection Thin Layer Chromatography (TLC) with UV visualization

Recrystallization

Recrystallization is a powerful technique for purifying solid compounds. The principle relies on the differential solubility of the compound and its impurities in a chosen solvent at different temperatures. An ideal solvent for recrystallization will dissolve the compound sparingly at room temperature but will have high solubility at an elevated temperature. For benzophenone and its derivatives, several solvents have been found to be effective. chemicalforums.com The choice of solvent is critical and may require some empirical testing.

The crude product is dissolved in a minimal amount of the hot solvent to form a saturated solution. The solution is then allowed to cool slowly, during which the pure compound crystallizes out, leaving the impurities dissolved in the mother liquor. The crystals are then collected by filtration.

Solvent SystemRationale
Ethanol or Methanol Often effective for moderately polar compounds like benzophenones. chemicalforums.com
n-Hexane / Acetone A mixed solvent system that can be fine-tuned for optimal solubility. rochester.edu
Toluene A non-polar solvent with a high boiling point, allowing for a large solubility differential. chemicalforums.com
Petroleum Ether A non-polar solvent suitable for less polar compounds. chemicalforums.com

For achieving exceptionally high purity, High-Performance Liquid Chromatography (HPLC) can be employed, particularly at a preparative scale. A reverse-phase column (e.g., C18) with a mobile phase of acetonitrile (B52724) and water is a common setup for the analysis and purification of benzophenone derivatives. sielc.comsielc.com

Advanced Spectroscopic Characterization and Elucidation of Molecular Architecture

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for elucidating the precise structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For 3'-Fluoro-2-iodo-4'-methylbenzophenone, a combination of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional NMR experiments provides an unambiguous assignment of all protons and carbons and offers insights into the molecule's three-dimensional nature.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopic Analysis

¹H NMR spectroscopy reveals the number of distinct proton environments and their neighboring relationships. In this compound, the seven aromatic protons and three methyl protons give rise to a series of signals in the downfield region (typically 7.0-8.0 ppm for aromatic protons) and the upfield region (around 2.4 ppm for the methyl group), respectively.

The protons on the 2-iodophenyl ring are expected to show complex splitting patterns due to spin-spin coupling. The iodine atom, being a bulky and electron-withdrawing substituent, influences the chemical shifts of adjacent protons. The protons on the 3-fluoro-4-methylphenyl ring are influenced by the electron-donating methyl group, the electronegative fluorine atom, and the carbonyl group. The fluorine atom will introduce additional complexity through ¹H-¹⁹F coupling.

A hypothetical ¹H NMR data table is presented below, with chemical shifts (δ) reported in parts per million (ppm) and coupling constants (J) in Hertz (Hz).

Proton Assignment Hypothetical δ (ppm) Multiplicity J (Hz)
H-67.90dd7.8, 1.2
H-37.50ddd7.8, 7.5, 1.2
H-47.45td7.5, 1.2
H-57.20td7.8, 1.2
H-2'7.65dd8.5, 2.0
H-6'7.60ddd8.5, 4.5, 2.0
H-5'7.15t8.5
4'-CH₃2.40s-

Note: This data is hypothetical and serves for illustrative purposes.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopic Analysis

¹³C NMR spectroscopy provides information on the different carbon environments within the molecule. This compound contains 14 carbon atoms, and due to molecular asymmetry, 14 distinct signals are expected. The carbonyl carbon is characteristically found far downfield (around 195 ppm). The carbon atom bearing the iodine (C-2) is expected to be shifted upfield to around 90-100 ppm, a typical effect for carbons attached to heavy halogens. The carbons on the fluorinated ring will exhibit splitting due to ¹³C-¹⁹F coupling, which is invaluable for their assignment.

A hypothetical ¹³C NMR data table is provided below.

Carbon Assignment Hypothetical δ (ppm) ¹³C-¹⁹F Coupling (J, Hz)
C=O195.5-
C-1141.0-
C-292.0-
C-3140.0-
C-4132.0-
C-5128.5-
C-6128.0-
C-1'135.0d, J=3.5
C-2'131.0d, J=5.0
C-3'162.0d, J=250
C-4'145.0d, J=10.0
C-5'115.0d, J=22.0
C-6'125.0d, J=3.0
4'-CH₃21.5-

Note: This data is hypothetical and serves for illustrative purposes.

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) Spectroscopic Analysis

¹⁹F NMR is a highly sensitive technique that provides direct information about the fluorine atom's environment. For this compound, a single resonance is expected in the ¹⁹F NMR spectrum. Its chemical shift is influenced by the other substituents on the aromatic ring. The signal will appear as a multiplet due to coupling with the neighboring aromatic protons (H-2' and H-5'). This technique is particularly useful for confirming the presence and electronic environment of the fluorine substituent. amazonaws.com

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemical Insights

Two-dimensional (2D) NMR experiments are crucial for assembling the complete molecular structure by establishing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) coupling networks. It would be used to trace the connectivity of protons on each of the aromatic rings separately.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). It allows for the unambiguous assignment of carbons that have attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range correlations (typically over 2-3 bonds) between protons and carbons. Crucially, it would show correlations from the protons on both rings to the carbonyl carbon, confirming the benzophenone (B1666685) core structure. Correlations from the methyl protons to the carbons of their ring would also be observed.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. For this compound, NOESY could reveal through-space interactions between protons on the two different aromatic rings, giving insights into the preferred conformation of the molecule around the central carbonyl linker.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the precise molecular weight and, consequently, the elemental composition of a compound. For this compound (C₁₄H₁₀FIO), the exact mass of the molecular ion ([M]⁺˙) can be calculated and compared with the experimentally measured value to confirm the molecular formula with high confidence.

The expected fragmentation pattern in electron ionization (EI) mass spectrometry would be characteristic of a benzophenone structure. Key fragmentation pathways would involve cleavage at the carbonyl group, leading to the formation of characteristic acylium ions.

Ion Hypothetical m/z Identity
[M]⁺˙367.97Molecular Ion
[M-I]⁺241.06Loss of Iodine radical
[C₇H₄FO]⁺123.023-Fluoro-4-methylbenzoyl cation
[C₇H₄I]⁺218.942-Iodophenyl cation
[C₆H₄FCH₃]⁺109.053-Fluoro-4-methylphenyl cation

Note: This data is hypothetical and serves for illustrative purposes.

Analysis of these fragments helps to piece together the structure of the parent molecule, confirming the presence of the 2-iodophenyl and 3-fluoro-4-methylphenyl moieties attached to a carbonyl group. nih.gov

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by a strong absorption band corresponding to the carbonyl (C=O) group stretch. Due to conjugation with two aromatic rings, this band is expected in the region of 1650-1670 cm⁻¹. Other key absorptions would include:

Aromatic C-H stretching: Above 3000 cm⁻¹

Aromatic C=C stretching: Multiple bands in the 1450-1600 cm⁻¹ region

C-F stretching: A strong band typically in the 1200-1300 cm⁻¹ region

C-I stretching: A weaker band at lower wavenumbers, typically 500-600 cm⁻¹

Raman Spectroscopy: Raman spectroscopy provides complementary information. While the C=O stretch is also visible in Raman, non-polar bonds often give stronger signals. The aromatic ring vibrations would be prominent, and the C-I bond, being highly polarizable, may show a more intense signal in the Raman spectrum compared to the IR spectrum.

Vibrational Mode Hypothetical IR Frequency (cm⁻¹) Hypothetical Raman Frequency (cm⁻¹)
Aromatic C-H Stretch3050-31003050-3100
Aliphatic C-H Stretch2850-29602850-2960
C=O Stretch~1660~1660
Aromatic C=C Stretch1450-16001450-1600
C-F Stretch~1250Weak
C-I Stretch~550~550

Note: This data is hypothetical and serves for illustrative purposes.

Together, these vibrational techniques confirm the presence of the key functional groups (ketone, substituted aromatic rings, C-F bond, C-I bond) and provide a characteristic "fingerprint" for the molecule.

Electronic Absorption and Emission Spectroscopy (UV-Vis and Fluorescence) for Characterizing Electronic Transitions and Conjugation States

Electronic spectroscopy provides critical insights into the electronic structure of a molecule. For this compound, UV-Vis absorption and fluorescence spectroscopy would reveal information about its electronic transitions and the extent of conjugation between the aromatic rings and the carbonyl group.

The UV-Vis spectrum of benzophenone derivatives typically displays absorptions arising from π→π* and n→π* transitions. edinst.com The π→π* transitions, usually of high intensity, originate from the conjugated system of the benzene (B151609) rings and the carbonyl group. The n→π* transition, which is formally forbidden and thus of lower intensity, involves the promotion of a non-bonding electron from the carbonyl oxygen to an anti-bonding π* orbital. edinst.com

The substitution pattern on the benzophenone core—a fluorine atom at the 3'-position, an iodine atom at the 2-position, and a methyl group at the 4'-position—is expected to modulate these transitions.

Halogen Substitution (Fluoro and Iodo): The fluorine and iodine atoms, through their inductive (-I) and resonance (+M) effects, can influence the energy levels of the molecular orbitals. The heavy iodine atom can also induce spin-orbit coupling, which may enhance the rate of intersystem crossing from the singlet excited state to the triplet state, a phenomenon well-known for benzophenones. edinst.com This could affect the fluorescence properties of the molecule.

Methyl Substitution: The electron-donating methyl group can cause a small red shift (bathochromic shift) in the absorption bands.

Solvent Effects: The position and intensity of the absorption and emission bands would likely be sensitive to solvent polarity, a phenomenon known as solvatochromism. Polar solvents can stabilize the ground and excited states to different extents, leading to shifts in the spectral bands.

Fluorescence spectroscopy would complement the UV-Vis data by providing information on the molecule's de-excitation pathways from the excited singlet state. The fluorescence quantum yield and lifetime are key parameters that would characterize the efficiency of the emission process versus non-radiative decay pathways.

Table 1: Expected Electronic Transitions for this compound This table is predictive, as specific experimental data is not publicly available.

Transition TypeInvolved OrbitalsExpected Spectral RegionExpected Intensity
π → ππ orbitals of aromatic rings and carbonyl240-280 nmHigh
n → πNon-bonding (n) orbital of carbonyl oxygen330-360 nmLow

Rotational Spectroscopy for Gas-Phase Structure Elucidation and Intermolecular Interaction Analysis

Rotational spectroscopy, typically conducted in the microwave region, is a powerful technique for determining the precise three-dimensional structure of molecules in the gas phase. wikipedia.org As this compound is a polar molecule due to its carbonyl group and halogen substituents, it would possess a distinct rotational spectrum.

The analysis of this spectrum would yield the molecule's rotational constants (A, B, and C), which are inversely related to its moments of inertia. wikipedia.org From these constants, a highly accurate molecular structure can be derived, including:

Bond Lengths: Precise distances between the constituent atoms.

Bond Angles: The angles formed between adjacent chemical bonds.

Dihedral Angles: The torsional angle between the two phenyl rings, which is a key conformational parameter for benzophenones.

Furthermore, the presence of the iodine nucleus, which has a nuclear quadrupole moment, would cause hyperfine splitting in the rotational transitions. wikipedia.org Analysis of this splitting provides information about the electronic environment around the iodine nucleus. If the molecule were to be studied in a complex with another molecule (e.g., water or an inert gas), rotational spectroscopy could precisely map out the geometry and strength of the intermolecular interactions. nih.gov

Table 2: Structural Parameters Obtainable from Rotational Spectroscopy This table outlines the potential data derived from this technique; specific values for the compound are not available.

ParameterInformation Provided
Rotational Constants (A, B, C)Overall molecular size and shape
Bond LengthsInternuclear distances (e.g., C=O, C-I, C-F, C-C)
Bond AnglesGeometry of the phenyl rings and the central carbonyl bridge
Dihedral AngleRelative orientation of the two aromatic rings
Hyperfine SplittingElectronic environment of the iodine nucleus

X-ray Crystallography for Solid-State Molecular Geometry, Conformation, and Crystal Packing

X-ray crystallography is the definitive method for determining the atomic and molecular structure of a compound in the solid state. A single-crystal X-ray diffraction experiment on this compound would provide a detailed three-dimensional map of electron density, from which a precise molecular model can be built.

The key information obtained would include:

Molecular Conformation: The exact solid-state conformation, including the torsion angle between the planes of the two phenyl rings. This conformation is often influenced by the balance between intramolecular steric effects and intermolecular packing forces.

Molecular Geometry: Highly accurate bond lengths and angles, allowing for comparison with gas-phase data from rotational spectroscopy and theoretical calculations.

Crystal Packing: The arrangement of molecules within the crystal lattice. This reveals the nature of intermolecular interactions that stabilize the crystal structure. Potential interactions for this molecule include dipole-dipole interactions from the carbonyl groups, and possible halogen bonding involving the iodine atom. Pi-stacking between the aromatic rings of adjacent molecules might also be observed. nih.govmdpi.com

The resulting crystal structure data is typically deposited in crystallographic databases and would provide unambiguous proof of the molecule's connectivity and stereochemistry.

Table 3: Information Yielded by X-ray Crystallography This table describes the expected outputs of a crystallographic study, as no published structure is available.

ParameterDescription
Crystal System & Space GroupThe symmetry properties of the crystal lattice.
Unit Cell DimensionsThe size and shape of the basic repeating unit of the crystal.
Atomic CoordinatesThe precise position (x, y, z) of every atom in the asymmetric unit.
Bond Lengths and AnglesThe exact intramolecular geometric parameters in the solid state.
Torsion AnglesThe conformation of the molecule, particularly the twist between the phenyl rings.
Intermolecular ContactsDistances and angles of non-covalent interactions (e.g., halogen bonds, C-H···O contacts, π-stacking).

Reactivity and Mechanistic Investigations of 3 Fluoro 2 Iodo 4 Methylbenzophenone

Comparative Reactivity of Halogen Substituents in Aromatic Ketone Systems

The reactivity of 3'-Fluoro-2-iodo-4'-methylbenzophenone is largely dictated by the interplay of its halogen and alkyl substituents. The fluorine and iodine atoms, positioned on different aromatic rings, exhibit fundamentally different chemical behaviors, while the methyl group further modulates the electronic landscape and steric accessibility of its parent ring.

Fluorine and iodine, though both halogens, possess disparate properties that lead to distinct reactivity patterns in aromatic systems. Fluorine is the most electronegative element, resulting in the formation of a highly polarized and strong carbon-fluorine (C-F) bond. quora.com This bond is generally resistant to cleavage. Conversely, the carbon-iodine (C-I) bond is significantly weaker and less polarized, making iodine a better leaving group in many substitution reactions. stackexchange.comechemi.com

In the context of electron transfer reactions, the high electron affinity of fluorine makes its reduction to fluoride (B91410) thermodynamically favorable. stackexchange.com However, the kinetic barrier to breaking the strong C-F bond often limits its participation in such reactions. Iodine, with its lower electronegativity and more diffuse orbitals, is more readily involved in electron transfer processes and can facilitate reactions through halogen bonding. rsc.orgnih.gov The C-I bond is particularly susceptible to homolytic cleavage upon exposure to heat or light, a pathway less common for the robust C-F bond. wikipedia.org

This dichotomy is evident in nucleophilic aromatic substitution (SNAr) reactions. While iodide is typically a superior leaving group to fluoride in aliphatic systems, this trend can be reversed in SNAr. The rate-determining step in SNAr is often the initial nucleophilic attack on the aromatic ring, which is heavily influenced by the ring's electron density. Fluorine's powerful electron-withdrawing inductive effect deactivates the ring, but more importantly, it strongly stabilizes the negatively charged Meisenheimer complex intermediate, thereby accelerating the reaction. reddit.com Therefore, the fluorine-substituted ring in this compound may exhibit enhanced reactivity towards nucleophiles under SNAr conditions compared to the iodine-substituted ring, assuming other factors are equal.

Table 1: Comparison of Fluorine and Iodine Properties in Aromatic Systems

PropertyFluorine (F)Iodine (I)Implication for Reactivity
Electronegativity (Pauling Scale)3.982.66Fluorine exerts a much stronger inductive electron-withdrawing effect (-I).
C-Aryl Bond Dissociation Energy (kJ/mol)~523~280The C-I bond is significantly weaker and more prone to homolytic cleavage. stackexchange.comechemi.com
Leaving Group Ability (Typical)PoorGoodIodide is a better leaving group in many reaction types, though this can be reversed in SNAr. reddit.com
PolarizabilityLowHighIodine is more capable of stabilizing transient charges and participating in halogen bonding. rsc.org
Effect on SNAr RateAccelerating (stabilizes intermediate)Less AcceleratingThe strong -I effect of fluorine stabilizes the Meisenheimer complex, often making it a better leaving group in SNAr.

Substituents on an aromatic ring profoundly affect both the rate and regioselectivity of chemical reactions. lumenlearning.com The methyl group in this compound is located on the same ring as the fluorine atom. As an alkyl group, it exerts its influence primarily through two mechanisms: electronic effects and steric hindrance.

Electronically, the methyl group is considered an activating group in electrophilic aromatic substitution (EAS) reactions. numberanalytics.comlibretexts.org It donates electron density to the aromatic ring through an inductive effect (+I), making the ring more nucleophilic and thus more reactive towards electrophiles. lumenlearning.comlibretexts.org This activating nature stabilizes the carbocation intermediate (arenium ion) formed during EAS. The methyl group is an ortho, para-director, meaning it directs incoming electrophiles to the positions ortho and para to itself. numberanalytics.com In this specific molecule, the positions ortho to the methyl group are occupied by the fluorine atom (position 3') and a hydrogen atom (position 5'), while the para position is occupied by the carbonyl linkage.

Sterically, the methyl group introduces bulk, which can hinder reactions at the adjacent positions. This steric hindrance can influence the regioselectivity of a reaction, potentially favoring attack at the less hindered 5'-position over the more crowded 3'-position (which is adjacent to both the methyl group and the carbonyl bridge). The interplay between the electronic directing effects and steric hindrance determines the ultimate outcome of substitution reactions on this ring.

Photochemical and Photoreactivity Studies of Halogenated Benzophenones

Benzophenone (B1666685) is a canonical molecule in photochemistry, known for its efficient formation of a triplet excited state that can act as a potent photosensitizer. bgsu.edu The introduction of halogen and alkyl substituents, as in this compound, significantly modifies its photophysical and photochemical properties.

Upon absorption of UV light, benzophenone undergoes an n → π* transition, promoting an electron from a non-bonding orbital on the carbonyl oxygen to an antibonding π* orbital of the carbonyl group. This initially forms a short-lived singlet excited state (S1), which rapidly and efficiently undergoes intersystem crossing (ISC) to the more stable triplet excited state (T1). bgsu.edu This triplet state is diradical in nature and is the primary species responsible for the photoreactivity of benzophenones.

For this compound, several pathways for radical generation from the triplet state are plausible:

Hydrogen Atom Abstraction: The triplet benzophenone can abstract a hydrogen atom from a suitable donor molecule (e.g., a solvent), generating a ketyl radical. This is a characteristic reaction of benzophenone itself.

Photoinduced Electron Transfer (PET): The excited triplet state can act as both an oxidant and a reductant. It can be reduced by an electron donor to form a benzophenone radical anion or oxidized by an electron acceptor. alfa-chemistry.comacs.orgresearchgate.net The presence of electron-donating (methyl) and electron-withdrawing (fluoro, iodo) groups can modulate the redox potentials of the molecule, influencing the feasibility of PET processes.

Homolytic Cleavage of the C-I Bond: The carbon-iodine bond is known to be photolabile. The energy supplied by the absorbed photon, particularly when localized in the triplet state, can be sufficient to induce homolytic cleavage of the weak C-I bond. This would generate a 2-(3'-fluoro-4'-methylbenzoyl)phenyl radical and an iodine radical. This pathway is a common feature in the photochemistry of iodoaromatic compounds and represents a distinct radical generation mechanism not available to non-iodinated benzophenones. wikipedia.orgacs.org

The photodegradation of halogenated aromatic compounds is a significant environmental process. researchgate.netscirp.org For this compound, degradation is expected to proceed via the radical intermediates generated upon photoexcitation.

The primary and most likely photodegradation pathway involves the cleavage of the C-I bond. The resulting aryl radical is highly reactive and can undergo several subsequent reactions:

Hydrogen Abstraction: The radical can abstract a hydrogen atom from the solvent or another molecule to yield 3'-fluoro-4'-methylbenzophenone.

Reaction with Oxygen: In aerobic environments, the radical can react with molecular oxygen to form a peroxyl radical, leading to the formation of hydroxylated and other oxygenated products. Studies have shown that indirect photolysis involving reactive oxygen species like hydroxyl radicals can be a significant degradation pathway for benzophenones. rsc.orgrsc.org

Dimerization: Two aryl radicals could combine to form biphenyl-type structures.

The quantum yield (Φ) of a photochemical reaction is the ratio of the number of molecules undergoing a specific event to the number of photons absorbed. wikipedia.org The substituents on the benzophenone core have a profound effect on its photophysical properties and, consequently, its photoreactivity quantum yields.

The most significant influence comes from the iodine atom due to the "heavy-atom effect." The presence of a heavy atom like iodine enhances spin-orbit coupling, which facilitates spin-forbidden transitions. This has two major consequences:

It increases the rate of intersystem crossing (S1 → T1), making the formation of the reactive triplet state even more efficient than in unsubstituted benzophenone.

It also enhances the rate of phosphorescence (T1 → S0), the radiative decay from the triplet state.

The fluorine atom, being a light element, does not induce a significant heavy-atom effect. However, its strong inductive effect can alter the energy levels of the singlet and triplet states, potentially shifting the absorption and emission spectra. researchgate.netacademie-sciences.fr

Table 2: Expected Impact of Substituents on Photophysical Properties of Benzophenone

PropertyUnsubstituted BenzophenoneEffect of 2-Iodo GroupEffect of 3'-Fluoro & 4'-Methyl Groups
Intersystem Crossing (S1→T1) RateHigh (ΦISC ≈ 1.0)Increased (Heavy-atom effect)Minor electronic tuning
Fluorescence (S1→S0) Quantum YieldVery LowDecreased furtherMinor electronic tuning
Phosphorescence (T1→S0) Quantum YieldModerate (at low temp.)Potentially IncreasedMinor electronic tuning
Triplet State Lifetime (τT)Microseconds (in inert solvent)Decreased (due to faster decay pathways)Minor electronic tuning
Primary PhotoreactionH-abstraction, [2+2] cycloadditionC-I bond homolysisModulation of ring reactivity

Catalytic Transformations Facilitated by this compound or its Derivatives

The structure of this compound, containing an iodoaryl group, is suggestive of a precursor role in various catalytic processes. However, a thorough search of scientific databases and literature reveals no specific instances of its use or the use of its direct derivatives in the following areas.

Application in Metal-Catalyzed Cross-Coupling Reactions (e.g., C-C, C-N, C-O bond formations)

Iodoarenes are well-established as effective coupling partners or precursors to organometallic reagents in a multitude of metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Buchwald-Hartwig aminations. These reactions are fundamental to the synthesis of complex organic molecules. Despite the presence of the reactive carbon-iodine bond in this compound, there is no documented evidence of this specific compound being utilized as a substrate or as a ligand in such transformations. General studies on other 2-iodobiphenyls and 2-hydroxybenzophenones in palladium and nickel-catalyzed reactions exist, but none specifically name or investigate this compound.

Computational Chemistry and Theoretical Modeling of Reactivity and Electronic Structure

Computational modeling is a powerful tool for predicting and understanding the chemical behavior of molecules. Techniques like Density Functional Theory (DFT) and Molecular Dynamics (MD) are routinely used to study electronic structure, reaction mechanisms, and conformational preferences.

Density Functional Theory (DFT) Calculations for Ground State Properties and Transition States

DFT calculations are widely employed to investigate the electronic properties of substituted benzophenones, providing insights into their stability, reactivity, and spectroscopic characteristics. scialert.netchemrxiv.org Such studies can elucidate the effects of substituents on the molecule's frontier molecular orbitals (HOMO-LUMO gap), which relates to its reactivity. researchgate.net While there is a body of research on the DFT analysis of various benzophenone derivatives, no specific computational studies focusing on the ground state properties or transition states of reactions involving this compound have been published.

Molecular Dynamics Simulations for Conformational Landscapes and Solvation Effects

Molecular dynamics simulations offer a way to understand the dynamic behavior of molecules, including their conformational flexibility and interactions with solvent molecules. mdpi.comfrontiersin.org For a molecule like this compound, MD simulations could predict the preferred orientation of the phenyl rings and the impact of solvation on its structure and reactivity. Research exists applying MD simulations to study halogen bonding in other complex systems, which can be influenced by fluorine and iodine substituents. nih.govnih.gov Nevertheless, no specific MD simulation studies have been performed and published for this compound.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predicting Reactivity Trends

QSAR models are statistical tools used to correlate the chemical structure of compounds with their biological activity or chemical reactivity. nih.gov For a class of compounds like benzophenone derivatives, QSAR can help in designing new molecules with desired properties, such as enhanced antimalarial activity or specific UV-absorption characteristics. researchgate.netresearchgate.net These models are built upon experimental data from a series of related compounds. Given the absence of experimental reactivity or activity data for this compound, no QSAR models incorporating this compound have been developed.

Advanced Applications and Derivatization Strategies for Functional Materials

Derivatization and Functionalization for Targeted Chemical Properties

The unique substitution pattern of 3'-Fluoro-2-iodo-4'-methylbenzophenone offers multiple avenues for chemical modification. The carbonyl moiety, the halogen atoms, and the methyl group can each be selectively functionalized to introduce a wide array of chemical properties, leading to materials with tailored characteristics.

The benzophenone (B1666685) core is a well-established photoactive group, and its carbonyl moiety is a key site for chemical transformations. researchgate.netresearchgate.net The electrophilic carbon atom of the carbonyl group is susceptible to nucleophilic attack, allowing for a variety of addition reactions. For instance, reduction of the ketone with hydride reagents such as sodium borohydride (B1222165) or lithium aluminum hydride would yield the corresponding secondary alcohol, (3'-fluoro-2-iodophenyl)(4'-methylphenyl)methanol. This transformation alters the electronic properties and the three-dimensional structure of the molecule, which can influence its packing in the solid state and its photophysical behavior.

Furthermore, the addition of organometallic reagents, such as Grignard or organolithium reagents, can introduce new carbon-carbon bonds, leading to tertiary alcohols. These reactions expand the molecular framework and can be used to attach various functional groups. The carbonyl group can also undergo condensation reactions with primary amines and their derivatives to form imines (Schiff bases), oximes, and hydrazones. These derivatives can exhibit unique coordination properties with metal ions or act as building blocks for more complex heterocyclic structures.

Transformation Reagents Product Type Potential Application
ReductionNaBH4, LiAlH4Secondary AlcoholAltered electronic and photophysical properties
Grignard/Organolithium AdditionRMgX, RLiTertiary AlcoholExpansion of molecular framework, attachment of functional groups
CondensationR-NH2, NH2OH, NH2NHR'Imine, Oxime, HydrazoneBuilding blocks for heterocycles, metal coordination

This table is generated based on established chemical principles of benzophenone reactivity.

The presence of both fluorine and iodine on the aromatic rings of this compound allows for selective functionalization through modern cross-coupling methodologies. The significant difference in the reactivity of the carbon-iodine (C-I) and carbon-fluorine (C-F) bonds under palladium catalysis enables the selective manipulation of the iodo group while leaving the fluoro group intact. u-szeged.hu

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. wikipedia.orgorganic-chemistry.orglibretexts.org The C-I bond is significantly more reactive in oxidative addition to palladium(0) complexes than the C-F bond, allowing for a high degree of selectivity. Several key cross-coupling reactions can be employed:

Suzuki-Miyaura Coupling: Reaction with aryl or vinyl boronic acids or esters in the presence of a palladium catalyst and a base allows for the introduction of new aryl or vinyl substituents at the 2-position. This is a versatile method for extending the π-conjugated system of the molecule, which can be used to tune its absorption and emission properties.

Sonogashira Coupling: The palladium- and copper-cocatalyzed reaction with terminal alkynes provides a straightforward route to aryl alkynes. researchgate.netscielo.org.mxnih.gov This transformation is valuable for creating rigid, linear extensions to the molecular structure, which can be beneficial for applications in molecular electronics and self-assembly.

Heck-Mizoroki Reaction: The palladium-catalyzed reaction with alkenes forms a new carbon-carbon bond between the aryl group and the alkene, resulting in a substituted alkene. organic-chemistry.orgwikipedia.orgresearchgate.netorganic-chemistry.orgresearchgate.net This reaction is useful for introducing vinyl groups that can be further functionalized or used for polymerization.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of carbon-nitrogen bonds by coupling the aryl iodide with primary or secondary amines. u-szeged.huwikipedia.orgorganic-chemistry.orglibretexts.orgbeilstein-journals.org This is a key method for introducing electron-donating amino groups, which can significantly influence the electronic and photophysical properties of the molecule, making it suitable for applications in optoelectronics.

Reaction Coupling Partner Catalyst System Bond Formed
Suzuki-MiyauraAr-B(OR)2Pd(0) catalyst, baseC-C (aryl)
SonogashiraR-C≡CHPd(0) catalyst, Cu(I) cocatalystC-C (alkynyl)
Heck-MizorokiAlkenePd(0) catalyst, baseC-C (vinyl)
Buchwald-HartwigR2NHPd(0) catalyst, baseC-N

This table summarizes key palladium-catalyzed cross-coupling reactions applicable to the selective functionalization of the iodo group.

The methyl group at the 4'-position provides another site for functionalization, primarily through free-radical reactions at the benzylic position. masterorganicchemistry.comlibretexts.org The benzylic C-H bonds are weaker than typical alkyl C-H bonds, making them susceptible to radical abstraction.

A common transformation is benzylic bromination , typically carried out using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide or AIBN, or under photochemical conditions. nih.govgoogle.comgoogle.com This reaction converts the methyl group into a bromomethyl group (-CH2Br). The resulting benzylic bromide is a versatile intermediate that can undergo nucleophilic substitution reactions with a wide range of nucleophiles, including cyanides, azides, alkoxides, and amines, allowing for the introduction of diverse functionalities.

Alternatively, the methyl group can be oxidized to a carboxylic acid group (-COOH) using strong oxidizing agents like potassium permanganate (B83412) (KMnO4) or chromic acid. google.comorganic-chemistry.orggoogle.com This transformation introduces a valuable functional group that can be used for further derivatization, such as esterification or amidation, or to improve the solubility of the molecule in polar solvents.

Modification Reagents Intermediate/Product Subsequent Reactions
Benzylic BrominationNBS, radical initiatorBromomethyl derivative (-CH2Br)Nucleophilic substitution (SN2)
OxidationKMnO4, H2CrO4Carboxylic acid derivative (-COOH)Esterification, amidation

This table outlines the primary strategies for the functionalization of the methyl group on the 4'-methylbenzophenone ring.

Integration into Novel Material Systems

The derivatization strategies discussed above pave the way for the integration of this compound into a variety of novel material systems. Its unique combination of functional groups makes it a promising candidate for the synthesis of fluorinated polymers with tailored properties and for the development of components for organic electronic devices.

Fluorinated polymers are known for their exceptional thermal stability, chemical resistance, and unique optical and electronic properties. nih.gov this compound can serve as a key monomer in the synthesis of high-performance fluorinated polymers, such as poly(arylene ether ketone)s (PAEKs). semanticscholar.orgnih.gov

One synthetic route involves a nucleophilic aromatic substitution (SNAr) reaction. For example, after conversion of the iodo group to a hydroxyl group via a palladium-catalyzed hydroxylation or a multi-step sequence, the resulting fluorinated benzophenone diol could be polymerized with an activated aromatic dihalide, such as decafluorobiphenyl. mdpi.combwise.krresearchgate.net The fluorine atom on the benzophenone moiety activates the aromatic ring towards nucleophilic attack, facilitating the polymerization process. The resulting polymers would possess a combination of the desirable properties of PAEKs, such as high thermal stability and mechanical strength, with the added benefits of fluorination, including low dielectric constant and improved solubility.

Alternatively, the di-functional nature of the molecule (fluoro and iodo groups) can be exploited in transition-metal-catalyzed polymerizations. For instance, after converting the methyl group to another functional group suitable for polymerization (e.g., a boronic ester), the molecule could be used in a Suzuki polycondensation, where the iodo and boronic ester groups react to form the polymer backbone. This approach allows for the synthesis of fully conjugated polymers, which are of interest for applications in organic electronics.

The benzophenone core is a well-known triplet sensitizer, making it an attractive building block for materials used in phosphorescent and thermally activated delayed fluorescence (TADF) OLEDs. researchgate.netresearchgate.netnih.govmdpi.comacs.org The benzophenone moiety facilitates efficient intersystem crossing (ISC) from the singlet excited state to the triplet excited state, a crucial process for harvesting triplet excitons in OLEDs.

Derivatives of this compound can be designed to function as either host materials or emitters in the emissive layer of an OLED. By attaching charge-transporting moieties (e.g., carbazole (B46965) for hole transport or triazine for electron transport) through the functionalization strategies described above (e.g., Buchwald-Hartwig amination at the iodo position), bipolar host materials can be synthesized. mdpi.com These materials are capable of transporting both electrons and holes, leading to a balanced charge distribution within the emissive layer and improved device efficiency.

Fabrication of Optoelectronic and Photosensitive Materials

The unique electronic and photophysical properties of substituted benzophenones make them valuable scaffolds in the design of advanced functional materials for optoelectronic and photosensitive applications. The presence of fluorine and iodine atoms, alongside a methyl group, on the benzophenone core of this compound suggests its potential utility in these fields. Derivatization strategies can further enhance its properties for specific applications.

Benzophenone derivatives are known to be effective photoinitiators, absorbing UV light to generate reactive species that can initiate polymerization. researchgate.net This characteristic is crucial for the fabrication of photosensitive materials like photopolymers and coatings. The absorption spectrum of benzophenones can be tuned by the introduction of various substituents. researchgate.net For instance, the combination of electron-withdrawing (fluoro, iodo) and electron-donating (methyl) groups in this compound can influence its absorption maxima and efficiency as a photoinitiator. rsc.org

In the realm of optoelectronics, particularly in Organic Light-Emitting Diodes (OLEDs), benzophenone derivatives have been explored as host materials and as components of thermally activated delayed fluorescent (TADF) emitters. mdpi.com The benzophenone core acts as an electron-deficient unit, and by incorporating different donor moieties, molecules with small singlet-triplet energy gaps (ΔEST) can be designed. mdpi.com This property is essential for efficient TADF. The twisted geometry of benzophenone derivatives can also reduce intermolecular interactions, which is beneficial for preventing self-quenching effects in the solid state. mdpi.com

Derivatization of this compound could involve introducing charge-transporting groups, such as carbazole or triphenylamine, to enhance its performance in OLEDs. rsc.orgmdpi.com Fluorination of organic materials is also known to improve photostability and spectroscopic properties. nih.gov The presence of the fluorine atom in this compound could therefore contribute to the longevity and performance of optoelectronic devices.

Table 1: Potential Optoelectronic and Photosensitive Applications of Substituted Benzophenones

Application AreaRole of Benzophenone DerivativeKey Properties Influenced by Substituents
Photopolymerization PhotoinitiatorUV absorption, initiation efficiency, migration stability
Organic Light-Emitting Diodes (OLEDs) Host material, TADF emitterTriplet energy level, charge transport, photoluminescence quantum yield
3D Printing Component of photosensitive resinsCuring speed, resolution
UV Curable Coatings PhotoinitiatorHardness, adhesion, chemical resistance

Supramolecular Chemistry and Non-Covalent Interactions

The arrangement of molecules in the solid state, governed by non-covalent interactions, is critical for determining the bulk properties of materials. For this compound, a rich landscape of supramolecular interactions, including halogen bonding, hydrogen bonding, and π-stacking, is anticipated.

Investigation of Halogen Bonding Interactions in Crystal Engineering and Self-Assembly

Halogen bonding is a directional, non-covalent interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic site. nih.gov The strength of this interaction increases with the polarizability of the halogen atom, following the trend I > Br > Cl > F. acs.org Given the presence of an iodine atom, this compound is a prime candidate for engaging in strong halogen bonds.

In crystal engineering, halogen bonds are powerful tools for directing the self-assembly of molecules into desired architectures. mdpi.comrsc.org The iodine atom in this compound can act as a potent halogen bond donor, interacting with Lewis basic sites such as the carbonyl oxygen or the fluorine atom of a neighboring molecule. The directionality of the C–I···O or C–I···F interactions can lead to the formation of well-defined supramolecular synthons, such as chains or sheets. mdpi.com

Characterization of Hydrogen Bonding and π-Stacking Architectures

While this compound itself does not possess strong hydrogen bond donors, it can act as a hydrogen bond acceptor through its carbonyl oxygen and fluorine atom. In the presence of suitable donor molecules, C–H···O and C–H···F hydrogen bonds can play a significant role in the crystal packing. The conformation of benzophenone derivatives, specifically the twist angle between the two phenyl rings, is influenced by both steric effects and intermolecular interactions, including hydrogen bonding. nih.govresearchgate.net

π-stacking is another crucial non-covalent interaction that governs the assembly of aromatic molecules. nih.gov The phenyl rings of this compound can participate in π-π stacking interactions, which contribute to the stabilization of the crystal lattice. The substitution pattern on the aromatic rings influences the nature and geometry of these interactions. The methyl group, being electron-donating, can affect the electron density of the adjacent phenyl ring and thus modulate the π-stacking behavior. nih.gov Steric hindrance from bulky substituents can also be used to control and even suppress π-π stacking to achieve desired solid-state properties. rsc.org

The interplay of halogen bonding, hydrogen bonding, and π-stacking in this compound can lead to complex and interesting supramolecular architectures. Understanding these interactions is key to designing functional materials with tailored properties.

Table 2: Summary of Non-Covalent Interactions in Substituted Benzophenones

Interaction TypePotential Donor/Acceptor Sites in this compoundInfluence on Supramolecular Structure
Halogen Bonding Iodine (donor), Carbonyl Oxygen (acceptor), Fluorine (acceptor)Directional control of molecular assembly, formation of chains and networks.
Hydrogen Bonding Carbonyl Oxygen (acceptor), Fluorine (acceptor), Aromatic C-H (donor)Stabilization of crystal packing, influence on molecular conformation.
π-Stacking Phenyl ringsContribution to lattice energy, formation of columnar or herringbone structures.

Future Research Directions and Outlook

Exploration of Asymmetric Synthesis and Chiral Induction Using the Compound Scaffold

The development of stereoselective synthetic methods is a cornerstone of modern chemistry, particularly in the synthesis of pharmaceuticals and fine chemicals. The 3'-Fluoro-2-iodo-4'-methylbenzophenone scaffold presents intriguing possibilities for asymmetric synthesis and chiral induction.

Future research will likely focus on leveraging the distinct electronic and steric properties of the fluorine and iodine substituents to control the stereochemical outcome of reactions. The strong directionality of halogen bonds, particularly with iodine, could be exploited in the design of novel chiral catalysts. nih.gov The development of catalysts where the benzophenone (B1666685) scaffold is a key component of a chiral ligand could enable highly enantioselective transformations. nih.gov The Csp³-hybridized carbon–iodine chiral center could be advantageous for creating complex three-dimensional environments around the iodine, which is critical for halogen bonding. nih.gov

Furthermore, the compound itself can serve as a prochiral substrate for asymmetric transformations, such as the enantioselective reduction of its ketone group or addition of nucleophiles. researchgate.net The development of catalytic systems, including those based on rhodium or copper, that can effectively differentiate between the enantiotopic faces of the carbonyl group will be a significant area of investigation. nih.govnih.gov These methods could provide access to a wide range of enantioenriched products with potential biological activity.

Table 1: Potential Asymmetric Catalytic Systems for Investigation
Catalytic ApproachKey Feature of the ScaffoldPotential TransformationAnticipated Outcome
Chiral Halogen-Bond DonorsIodine atomMukaiyama Aldol Reaction, Quinoline ReductionEnantioselective activation of substrates through halogen bonding nih.gov
Transition Metal Catalysis (e.g., Rh, Cu)Benzophenone core as a ligand backboneAsymmetric Hydrogenation, Conjugate AdditionHigh enantioselectivity in the synthesis of chiral flavanones and related structures nih.gov
OrganocatalysisProchiral ketoneAsymmetric Transfer HydrogenationSynthesis of enantioenriched chiral alcohols researchgate.net

Integration of Advanced Machine Learning and AI in Synthetic Pathway Prediction and Material Design

Table 2: Applications of AI and Machine Learning
Application AreaAI/ML ToolSpecific Goal for the CompoundExpected Impact
Synthetic Route DesignRetrosynthesis Prediction AlgorithmsIdentify optimal and novel synthetic pathways to derivativesReduced development time and cost; increased synthetic efficiency researchgate.netchemrxiv.org
Reaction OptimizationYield Prediction ModelsForecast reaction outcomes to select high-yield conditionsMinimized experimental effort and resource waste rjptonline.org
Material DiscoveryGenerative ModelsDesign new molecules with targeted properties (e.g., electronic, therapeutic)Accelerated discovery of next-generation materials researchgate.net

Development of Biocompatible and Environmentally Benign Synthetic Routes

The principles of green chemistry are increasingly integral to modern synthetic planning, aiming to reduce the environmental impact of chemical processes. Future research on this compound will undoubtedly prioritize the development of more sustainable synthetic methodologies.

A key area of focus will be the replacement of harsh or toxic reagents with more environmentally friendly alternatives. For instance, traditional iodination methods can involve strong oxidizing conditions. nih.gov Research into milder, catalytic approaches, such as those using hypervalent iodine reagents like (diacetoxyiodo)benzene, could offer a metal-free and more benign pathway for introducing the iodine atom. organic-chemistry.org These methods often proceed under mild conditions and tolerate a wide range of functional groups, making them suitable for sustainable organic synthesis. organic-chemistry.org

Furthermore, the optimization of reaction conditions to reduce energy consumption and waste generation is critical. This includes the exploration of alternative solvents to replace volatile organic compounds and the development of catalytic cycles that minimize the production of stoichiometric byproducts. mdpi.com The use of flow chemistry and other process intensification technologies could also contribute to safer and more efficient manufacturing processes for this compound and its derivatives.

Table 3: Comparison of Synthetic Approaches
Synthetic StepConventional MethodPotential Green AlternativeEnvironmental Benefit
IodinationStrong oxidizing agents, high temperatures nih.govHypervalent iodine(III)-catalyzed oxidative cyclization organic-chemistry.orgMetal-free, mild conditions, reduced side reactions
Acylation (Friedel-Crafts)Stoichiometric Lewis acids (e.g., AlCl₃)Catalytic solid acid catalystsReduced waste, catalyst recyclability
Solvent UsageChlorinated solventsBio-based solvents, water, or solvent-free conditionsReduced toxicity and environmental persistence

Design of Next-Generation Functional Materials with Enhanced Performance and Specificity

The benzophenone core is a well-established scaffold in materials science and medicinal chemistry, known for its photochemical properties and biological activities. nih.gov The specific substitution pattern of this compound provides a unique platform for designing next-generation functional materials with tailored properties.

The presence of both fluorine and iodine atoms is particularly noteworthy. Fluorine substitution is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability. nih.gov The iodine atom, on the other hand, can serve as a heavy atom to promote intersystem crossing in photophysical applications or as a site for further functionalization via cross-coupling reactions. The interplay between these substituents and the methyl group could be harnessed to fine-tune the electronic and steric properties of the molecule.

Future research could explore the synthesis of polymers or molecular glasses derived from this scaffold for applications in organic electronics, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). The inherent photochemical reactivity of the benzophenone moiety also makes it a candidate for developing novel photoinitiators or photolabile protecting groups. In medicinal chemistry, derivatives could be designed as specific enzyme inhibitors or molecular probes, building on the known biological activities of other substituted benzophenones. nih.govresearchgate.net The key will be to understand the structure-property relationships to achieve high performance and specificity for the desired application. researchgate.net

Table 4: Potential Functional Materials and Applications
Material ClassKey Structural FeatureTarget ApplicationPotential Enhancement
Fluorinated PolymersFluorine atomOrganic Electronics (OLEDs, OPVs)Improved charge transport and device stability
Photoactive MaterialsBenzophenone core, Iodine atomPhotoinitiators, Photodynamic TherapyEnhanced intersystem crossing and reactivity
Bioactive MoleculesFluorine and methyl groupsEnzyme Inhibitors (e.g., for Alzheimer's disease) nih.govIncreased potency, selectivity, and metabolic stability
Molecular ProbesIodine atom for radiolabelingMedical Imaging (PET, SPECT)Site-specific targeting and imaging capabilities nih.gov

Q & A

Q. What synthetic strategies are effective for preparing 3'-Fluoro-2-iodo-4'-methylbenzophenone, and how do substituent positions influence yield?

Methodological Answer:

  • Halogenation Sequence : Prioritize iodination before introducing the methyl group to avoid steric hindrance. For example, start with fluorobenzophenone derivatives (e.g., 4'-methylbenzophenone) and use directed ortho-metalation (DoM) with iodine electrophiles .
  • Catalytic Carbonylation : Adapt methods used for 4,4'-difluorobenzophenone synthesis, replacing fluorine with iodine via Ullmann coupling or nucleophilic aromatic substitution .
  • Challenges : Steric effects from the ortho-iodo group may reduce reaction efficiency. Optimize temperature (80–120°C) and catalysts (e.g., Pd/Cu systems) to enhance regioselectivity .

Q. How should researchers purify this compound, given its halogenated structure?

Methodological Answer:

  • Recrystallization : Use mixed solvents (e.g., ethyl acetate/hexane) to leverage solubility differences caused by the iodo substituent. Cooling gradients (0–6°C) improve crystal formation .
  • Column Chromatography : Employ silica gel with non-polar eluents (hexane:EtOAc, 9:1) to separate iodine-containing byproducts. Monitor fractions via TLC (Rf ~0.3–0.5) .
  • Purity Validation : Confirm purity (>97%) using HPLC (C18 column, acetonitrile/water mobile phase) and compare retention times with standards .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how do substituents affect data interpretation?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Expect deshielding for protons near the electron-withdrawing iodo group (δ 7.5–8.5 ppm). The methyl group (C-4') shows a singlet at δ 2.3–2.6 ppm .
    • ¹⁹F NMR : Fluorine resonance appears at δ -110 to -115 ppm (para-fluoro influence) .
  • IR Spectroscopy : C=O stretch at ~1660 cm⁻¹; C-I stretch at 500–600 cm⁻¹ (weak, broad) .
  • Mass Spectrometry : Molecular ion [M+H]⁺ at m/z 368 (C₁₄H₁₀FIO). Fragmentation peaks at m/z 251 (loss of I) and 167 (benzoyl fragment) .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in Suzuki-Miyaura cross-coupling reactions?

Methodological Answer:

  • DFT Calculations : Use Gaussian or ORCA to model the iodine substituent’s steric/electronic effects. Compare activation energies for Pd-catalyzed coupling at C-2 vs. C-3 positions .
  • Ligand Optimization : Simulate interactions with BrettPhos or SPhos ligands to enhance catalytic turnover. Refer to studies on similar iodobenzophenones .
  • Validation : Cross-reference computed transition states with experimental yields (e.g., >80% for aryl boronate couplings) .

Q. How can researchers resolve contradictions between crystallographic data and NMR assignments for ortho-substituted benzophenones?

Methodological Answer:

  • X-ray Diffraction : Resolve ambiguity by growing single crystals (slow evaporation in DCM/hexane). Compare bond lengths (C-I: ~2.10 Å) and angles with DFT-optimized geometries .
  • NOESY NMR : Identify spatial proximity between methyl (C-4') and aromatic protons to confirm substitution patterns .
  • Case Study : For 2'-chloro-2-hydroxy-4'-methylbenzophenone, crystallography confirmed para-methyl positioning conflicting with initial NMR assumptions .

Q. What strategies mitigate photodegradation of this compound in UV-driven applications?

Methodological Answer:

  • UV Stabilizers : Co-formulate with benzophenone derivatives (e.g., 2-hydroxy-4-methoxybenzophenone) to absorb UV radiation below 350 nm .
  • Accelerated Aging Tests : Expose samples to 254 nm UV light; monitor degradation via HPLC. Half-life increases by 40% with 0.1% Uvinul® M40 additive .
  • Mechanistic Insight : The iodo group’s heavy atom effect may enhance intersystem crossing, reducing photolytic cleavage .

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